molecular formula C19H19N5O2 B15104429 N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B15104429
M. Wt: 349.4 g/mol
InChI Key: XGVLQCPWTBZXCH-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide (CAS 1574318-34-5) is a synthetic benzamide derivative with a molecular formula of C19H19N5O2 and a molecular weight of 349.4 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating new therapeutic agents. Tetrazole-containing compounds, such as this one, have shown research potential in the study of inflammatory and respiratory diseases. Structurally related bis-(tetrazolyl)benzamide derivatives have demonstrated potent antiallergic activity in preclinical models, effectively inhibiting IgE-mediated passive cutaneous anaphylaxis (PCA) and providing significant protection against bronchial anaphylaxis in sensitized guinea pigs . The mechanism of action for this class of compounds may involve the inhibition of key enzymatic pathways. Research on cationic amphiphilic drugs with structural similarities suggests a potential mechanism involving the inhibition of lysosomal phospholipase A2 (PLA2G15) . Such inhibition can disrupt phospholipid metabolism, a pathway implicated in drug-induced phospholipidosis, making this compound a valuable tool for studying this form of drug toxicity . Furthermore, benzamide derivatives are widely explored in oncology research as cell differentiation inducers and kinesin spindle protein (KSP) inhibitors, highlighting the broad utility of this chemical scaffold in developing novel antineoplastic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-phenacyl-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H19N5O2/c1-13(2)24-22-18(21-23-24)15-8-10-16(11-9-15)19(26)20-12-17(25)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,26)

InChI Key

XGVLQCPWTBZXCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with ethylbenzene in the presence of a Lewis acid catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

The following table summarizes key structural and functional differences between the target compound and selected analogues:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activities Reference
N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide Tetrazole (propan-2-yl), phenylethyl ketone Not provided Hypothesized ion-channel modulation Target Compound
N-(2-Oxo-2-phenylacetyl)benzamide Phenylacetyl group Calculated: 253.25 Anti-convulsant, Kv1.3 channel blocking
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]benzamide (L563-0341) Pyrimidinyl, methoxyphenoxy, propan-2-yl phenyl 439.51 Not specified (screening compound)
Nitazoxanide Nitrothiazole, acetyloxy 307.28 Antiparasitic, antiviral
Compounds 13–17 (Dichondra repens study) Varied alkoxy groups (e.g., cyanomethoxy, ethoxy) Not provided Not explicitly stated

Key Structural and Functional Differences

Tetrazole vs. Pyrimidinyl/Phenoxy Groups

The target compound’s tetrazole ring (five-membered, nitrogen-rich) contrasts with pyrimidinyl or phenoxy groups in analogues like L563-0341 . Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance receptor binding compared to oxygen-containing heterocycles. For example, Nitazoxanide’s thiazole ring contributes to its antiparasitic activity but may reduce bioavailability due to higher polarity .

Substituent Effects on Lipophilicity

However, excessive lipophilicity could reduce aqueous solubility, a trade-off observed in compounds like N-(2-Oxo-2-phenylacetyl)benzamide, which retains moderate solubility due to its planar benzaldehyde moieties .

Pharmacological Implications

Biological Activity

N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H19N5O2
  • Molecular Weight : 349.4 g/mol
  • Functional Groups : Includes a benzamide backbone, a ketone functional group, and a tetrazole ring, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it effective against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of both hydrophilic and hydrophobic groups enhances its capacity to penetrate biological membranes and bind to target proteins or enzymes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression and bacterial metabolism. For instance, it has been suggested that the tetrazole moiety plays a critical role in enzyme binding through hydrogen bonding interactions.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial effects of various concentrations of this compound against common pathogens. Results demonstrated a dose-dependent response, with significant inhibition observed at lower concentrations.
    • Findings : The compound was particularly effective against Gram-positive bacteria, indicating potential for development as a therapeutic agent for infections caused by resistant strains.
  • Anticancer Screening : In vitro studies on human cancer cell lines revealed that treatment with this compound led to apoptosis in cancer cells.
    • Mechanism : Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound induces cell cycle arrest and promotes programmed cell death.

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